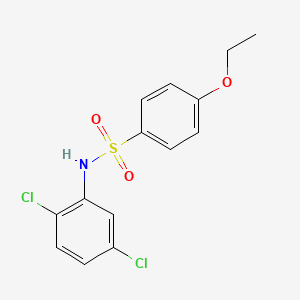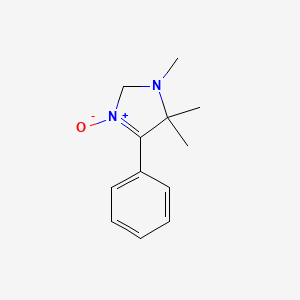
2-(2-phenylethyl)-1-propyl-1H-benzimidazole
Vue d'ensemble
Description
2-(2-phenylethyl)-1-propyl-1H-benzimidazole, also known as PEPB, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. PEPB has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
2-(2-phenylethyl)-1-propyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Mécanisme D'action
The mechanism of action of 2-(2-phenylethyl)-1-propyl-1H-benzimidazole is not fully understood. However, it has been suggested that 2-(2-phenylethyl)-1-propyl-1H-benzimidazole exerts its biological activities by modulating various signaling pathways, such as the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has also been found to interact with various enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-1-propyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has also been found to scavenge free radicals and reduce oxidative stress in various cell types. Additionally, 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-phenylethyl)-1-propyl-1H-benzimidazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high level of purity. 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has also been found to exhibit low toxicity in various cell types. However, there are some limitations to using 2-(2-phenylethyl)-1-propyl-1H-benzimidazole in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the research of 2-(2-phenylethyl)-1-propyl-1H-benzimidazole. One area of interest is the development of 2-(2-phenylethyl)-1-propyl-1H-benzimidazole as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of 2-(2-phenylethyl)-1-propyl-1H-benzimidazole as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-phenylethyl)-1-propyl-1H-benzimidazole and to optimize its efficacy and safety for therapeutic use.
Méthodes De Synthèse
2-(2-phenylethyl)-1-propyl-1H-benzimidazole can be synthesized by reacting 2-phenylethylamine with 1-propyl-1H-benzimidazole-2-thiol in the presence of a base, such as sodium hydroxide. The reaction yields 2-(2-phenylethyl)-1-propyl-1H-benzimidazole as a white crystalline solid with a purity of over 99%.
Propriétés
IUPAC Name |
2-(2-phenylethyl)-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZDJQWNEDYHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263038 | |
| Record name | 2-(2-Phenylethyl)-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-1-propyl-1H-benzimidazole | |
CAS RN |
615281-71-5 | |
| Record name | 2-(2-Phenylethyl)-1-propyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615281-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenylethyl)-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)

![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)


![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
